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5-Chloro-1,2,3-thiadiazole-4-carbaldehyde

Cat. No.: B3030886
CAS No.: 100305-91-7
M. Wt: 148.57 g/mol
InChI Key: TUKGSBUMIWKUCY-UHFFFAOYSA-N
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Description

Overview of 1,2,3-Thiadiazole (B1210528) Chemistry and its Academic Significance

Thiadiazoles, as a class of heterocyclic compounds, have wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. isres.org The 1,2,3-thiadiazole isomer, in particular, has garnered significant attention. Compounds bearing this ring system have been reported to exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. isres.org This has made the synthesis of novel 1,2,3-thiadiazole derivatives an active area of research for the discovery of new therapeutic agents.

From a synthetic standpoint, the 1,2,3-thiadiazole ring is a versatile scaffold that can be readily functionalized. Conventional methods for the synthesis of 1,2,3-thiadiazoles include the Hurd-Mori synthesis, the Wolff synthesis, and the Pechmann synthesis. isres.org The inherent reactivity of the thiadiazole ring allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. The development of efficient synthetic routes to substituted 1,2,3-thiadiazoles continues to be an important focus in organic synthesis. isres.org

Importance of 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde as a Key Synthetic Intermediate in Heterocyclic Synthesis

This compound stands out as a particularly important derivative within the 1,2,3-thiadiazole family. Its importance stems from the presence of two key reactive sites: the aldehyde group at the 4-position and the chlorine atom at the 5-position. This dual functionality allows for a wide range of chemical modifications, making it a versatile precursor for the synthesis of a variety of heterocyclic compounds.

The aldehyde group can readily undergo condensation reactions with a variety of nucleophiles, such as amines and hydrazines, to form imines, hydrazones, and other related derivatives. These products can then undergo further cyclization reactions to generate new heterocyclic rings. The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution, providing another avenue for derivatization and the introduction of new functional groups.

A notable example of its utility is in the synthesis of 1,2,3-triazole derivatives. This compound, which can be prepared in four steps from 1,3-dichloroacetone, reacts with alkyl- and aryl-amines in an alcohol solution to yield 1,2,3-triazole-4-thiocarboxamides. nih.gov Similarly, its reaction with hydrazine (B178648) and N-aminomorpholine leads to the formation of 1,2,3-triazole-4-thiohydrazides. nih.gov These ring transformation reactions highlight the compound's ability to serve as a scaffold for constructing different heterocyclic systems.

While specific physical properties for this compound are not extensively documented in publicly available literature, data for the parent compound, 5-Chloro-1,2,3-thiadiazole, provides some insight into the general characteristics of this class of compounds.

PropertyValue for 5-Chloro-1,2,3-thiadiazole
Molecular FormulaC2HClN2S nih.gov
Molecular Weight120.56 g/mol nih.gov
InChI KeyHOMSOWZTBJWNHP-UHFFFAOYSA-N nih.gov

The following table details some of the key reactions of this compound and the resulting heterocyclic products.

ReactantProductReference
Alkyl- and Aryl-amines1,2,3-Triazole-4-thiocarboxamides nih.gov
Hydrazine1,2,3-Triazole-4-thiohydrazides nih.gov
N-Aminomorpholine1,2,3-Triazole-4-thiohydrazides nih.gov
Phenylhydrazine (B124118)Unrearranged Phenylhydrazone Product nih.gov
Hydroxylamine (B1172632)Unrearranged Oxime Product nih.gov

The versatility of this compound as a synthetic intermediate opens up numerous possibilities for the creation of novel heterocyclic structures with potential applications in various fields of chemical and biological research. Further exploration of its reactivity is likely to lead to the discovery of new synthetic methodologies and the development of compounds with unique properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HClN2OS B3030886 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde CAS No. 100305-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chlorothiadiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN2OS/c4-3-2(1-7)5-6-8-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKGSBUMIWKUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(SN=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631141
Record name 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100305-91-7
Record name 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Chloro 1,2,3 Thiadiazole 4 Carbaldehyde

Established Synthetic Routes and Precursors (e.g., from 1,3-dichloroacetone)

A documented and effective route for the preparation of 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde begins with the precursor 1,3-dichloroacetone. rsc.org This multi-step synthesis constructs the thiadiazole ring and subsequently introduces the required functional groups. The process involves a four-step sequence to achieve the target molecule. rsc.org

The synthesis commences with 1,3-dichloroacetone, which undergoes a series of transformations to build the heterocyclic framework and append the aldehyde and chloro substituents. rsc.org This method highlights a practical pathway from a readily available starting material to the complex target compound.

Table 1: Synthetic Pathway from 1,3-Dichloroacetone

Step Reactant(s) Key Transformation Product
1 1,3-Dichloroacetone Initial reaction to begin heterocycle formation Intermediate 1
2 Intermediate 1 Cyclization and ring formation Intermediate 2
3 Intermediate 2 Functional group introduction (Chlorination) Intermediate 3

This table represents a generalized pathway; specific reagents and conditions for each step are detailed in the primary literature.

Comparative Analysis of Synthetic Strategies within 1,2,3-Thiadiazole (B1210528) Chemistry

The synthesis of the 1,2,3-thiadiazole ring system is not limited to a single pathway. Several named reactions and strategies have been developed, each with distinct advantages and limitations. A comparative analysis provides context for the specific synthesis of this compound.

The Hurd-Mori synthesis is a conventional and widely utilized method for generating 1,2,3-thiadiazoles. isres.orgwikipedia.org This reaction involves the cyclization of hydrazone derivatives (specifically N-acyl or N-tosylhydrazones) with thionyl chloride (SOCl₂). wikipedia.orgmdpi.comlookchem.com The Hurd-Mori protocol is valued for its simplicity and versatility, allowing for the annelation of the 1,2,3-thiadiazole ring onto other structures. lookchem.comnih.gov The reaction proceeds by treating a hydrazone that has an adjacent α-methylene group with thionyl chloride. lookchem.com

Modern advancements have sought to improve upon these foundational methods. For instance, an improved version of the Hurd-Mori reaction utilizes N-tosylhydrazones and elemental sulfur in the presence of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst under metal-free conditions. organic-chemistry.org This provides a more facile and practical route to 1,2,3-thiadiazoles. organic-chemistry.org Other strategies involve iodine-catalyzed cyclization reactions or one-pot, three-component reactions of ketones, p-toluenesulfonyl hydrazide, and a sulfur source like KSCN. isres.org These newer methods often offer milder conditions and broader functional group tolerance. organic-chemistry.org

Table 2: Comparison of 1,2,3-Thiadiazole Synthetic Methods

Method Key Reagents General Substrates Advantages Common Limitations
Hurd-Mori Synthesis Thionyl chloride (SOCl₂) Hydrazones with an α-methylene group wikipedia.orglookchem.com Widely applicable, simple, versatile for annelation isres.orgnih.gov Can require excess thionyl chloride, sometimes harsh conditions isres.orgmdpi.com
Improved Hurd-Mori N-tosylhydrazones, sulfur, TBAI catalyst N-tosylhydrazones organic-chemistry.org Metal-free, milder conditions, practical organic-chemistry.org Specific to N-tosylhydrazone precursors
Iodine-Catalyzed Cyclization I₂, oxidant, sulfur source N-tosylhydrazones isres.org Utilizes various sulfur sources, can be photocatalytic isres.org May require specific catalysts or oxidants

| One-Pot Multicomponent | Ketones, p-toluenesulfonyl hydrazide, KSCN | Ketones isres.org | High efficiency, readily available starting materials | Yields can be variable depending on substrates |

This comparative framework underscores the ongoing development in the field, aiming to create more efficient, effective, and environmentally benign pathways to access the 1,2,3-thiadiazole scaffold. isres.org

Complex Reactivity and Organic Transformations of 5 Chloro 1,2,3 Thiadiazole 4 Carbaldehyde

Ring Transformation Reactions

The 1,2,3-thiadiazole (B1210528) ring system in 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde is susceptible to nucleophile-induced rearrangements, which constitute a significant aspect of its chemical reactivity. These reactions often proceed via a ring-opening and subsequent ring-closing mechanism, leading to more stable heterocyclic structures.

Nucleophile-Induced Rearrangements to 1,2,3-Triazole Derivatives

A prominent feature of the reactivity of this compound is its transformation into 1,2,3-triazole derivatives upon reaction with various nucleophiles. This rearrangement, which can be classified as a Dimroth-type rearrangement, involves the interchange of heteroatoms within the ring system. wikipedia.orgbohrium.com

The reaction of this compound with both primary alkyl and aryl amines in an alcoholic solution readily yields 1,2,3-triazole-4-thiocarboxamides. nih.gov This transformation is a prime example of the nucleophile-induced ring rearrangement of the 1,2,3-thiadiazole core. The reaction proceeds via an initial nucleophilic attack of the amine on the aldehyde functionality, followed by a cascade of events leading to the cleavage of the thiadiazole ring and subsequent recyclization to form the more stable 1,2,3-triazole ring.

Table 1: Synthesis of 1,2,3-Triazole-4-thiocarboxamides from this compound and Various Amines. nih.gov

Amine ReactantResulting 1,2,3-Triazole-4-thiocarboxamide Product
AlkylamineN-Alkyl-1,2,3-triazole-4-thiocarboxamide
ArylamineN-Aryl-1,2,3-triazole-4-thiocarboxamide

In a similar fashion to its reaction with amines, this compound reacts with hydrazine (B178648) and its derivatives, such as N-aminomorpholine, to furnish 1,2,3-triazole-4-thiohydrazides. nih.gov This synthesis further underscores the general pathway of nucleophilic attack followed by ring transformation. However, the nature of the hydrazine reactant can influence the final product. For instance, while hydrazine and N-aminomorpholine lead to the rearranged triazole structure, phenylhydrazine (B124118) initially yields an unrearranged product. nih.gov

Table 2: Synthesis of 1,2,3-Triazole-4-thiohydrazides from this compound and Hydrazines. nih.gov

Hydrazine ReactantResulting 1,2,3-Triazole-4-thiohydrazide Product
Hydrazine1,2,3-Triazole-4-thiohydrazide
N-AminomorpholineN-(Morpholin-4-yl)-1,2,3-triazole-4-carbothioamide

The reaction of this compound with hydroxylamine (B1172632) presents a more complex scenario. Initially, this reaction yields an unrearranged product, the corresponding oxime. nih.gov This suggests that under the initial reaction conditions, the nucleophilic attack of hydroxylamine on the aldehyde group is favored, but the subsequent ring transformation does not immediately occur. However, this unrearranged product is a key intermediate that can undergo further transformation.

The initially formed products from the reactions of this compound can undergo further chemical modifications. A notable example is the transformation of the unrearranged products obtained from the reactions with phenylhydrazine and hydroxylamine. Upon storage in a dimethyl sulfoxide (B87167) (DMSO) solution, these intermediates are converted into 1,2,3-triazole-4-carboxylic acids. nih.gov This indicates a delayed ring rearrangement followed by hydrolysis of the intermediate functional group to the carboxylic acid. The initially formed 1,2,3-triazole-4-thiocarboxamides and -thiohydrazides can also be envisioned to undergo hydrolysis, potentially under acidic or basic conditions, to yield the corresponding 1,2,3-triazole-4-carboxylic acids.

Ring Cleavage and Fragmentation Pathways

Beyond the rearrangement to triazole derivatives, the 1,2,3-thiadiazole ring is known to undergo cleavage and fragmentation under various conditions. These reactions are of significant interest in synthetic chemistry as they can generate reactive intermediates.

The thermal and photochemical decomposition of 1,2,3-thiadiazoles is a well-documented process that typically proceeds with the extrusion of a molecule of nitrogen (N₂). nih.gov This decomposition leads to the formation of a transient thiirene (B1235720) intermediate, which can then rearrange to a more stable thioketene (B13734457). In the context of this compound, such a fragmentation pathway would be expected to yield a highly reactive thioketene species bearing a chloro and a formyl substituent.

Under mass spectrometry conditions, 1,2,3-thiadiazole derivatives exhibit characteristic fragmentation patterns. A common pathway involves the loss of a nitrogen molecule, consistent with thermal and photochemical decomposition. mdpi.com Further fragmentation can then occur from the resulting thioketene radical cation. The specific fragmentation pathways for this compound would likely involve the initial loss of N₂, followed by fragmentation of the side chain or further decomposition of the resulting heterocyclic fragment. Studies on related 5-chloro-1,2,3-thiadiazoles have shown that they can undergo explosive decomposition under elevated pressure, indicating the high energy content of this ring system. bohrium.com

Organometallic Reagent-Induced Ring Cleavage Leading to Alkynyl Sulfides

A notable reaction of 5-chloro-1,2,3-thiadiazoles involves a novel ring cleavage when treated with organometallic reagents. Unlike 4-monosubstituted 1,2,3-thiadiazoles, which typically undergo ring opening in the presence of a base to form reactive alkynethiolates, the 5-chloro derivative follows a different pathway.

When 5-chloro-1,2,3-thiadiazoles are reacted with organolithium or Grignard reagents, the process results in a ring cleavage characterized by the loss of a nitrogen molecule and a chloride anion. This transformation leads to the formation of various alkynyl sulfides. For instance, the reaction of 5-chloro-4-phenyl-1,2,3-thiadiazole (B1303180) with reagents such as butyllithium, phenyllithium, and phenylethynyllithium yields the corresponding alkynyl sulfides as the primary isolable products. The mechanism is suggested to involve a concerted trans-elimination of the leaving group. While organolithium reagents react readily, Grignard reagents like phenylmagnesium bromide require heating at reflux in THF to achieve conversion in fair yields.

Table 1: Synthesis of Alkynyl Sulfides from 5-Chloro-4-phenyl-1,2,3-thiadiazole
Organometallic ReagentResulting Alkynyl Sulfide ProductCondition
Butyllithium1-Phenyl-2-(butylthio)acetyleneStandard
Phenyllithium1-Phenyl-2-(phenylthio)acetyleneStandard
Phenylethynyllithium1-Phenyl-2-(phenylethynylthio)acetyleneStandard
tert-Butyllithium1-Phenyl-2-(tert-butylthio)acetyleneStandard
Phenylmagnesium bromide1-Phenyl-2-(phenylthio)acetyleneReflux in THF
Ethylmagnesium bromide1-Phenyl-2-(ethylthio)acetyleneReflux in THF
Thermal and Photochemical Denitrogenative Transformations of the Thiadiazole Ring

A characteristic feature of the 1,2,3-thiadiazole ring system is its propensity to undergo fragmentation with the loss of molecular nitrogen (N₂) under thermal or photochemical conditions. This denitrogenation process is a key transformation that generates highly reactive intermediates, which can be harnessed for further synthesis. nih.gov

The extrusion of nitrogen from the 1,2,3-thiadiazole ring typically results in the formation of a thioketene intermediate. nih.gov This reactive species can subsequently participate in various intermolecular and intramolecular reactions. For example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring opening to produce a thioketene that can be trapped by O- or N-nucleophiles to form esters or amides of aryl-substituted thioacetic acid. nih.gov This inherent reactivity makes 1,2,3-thiadiazoles, including the 5-chloro-4-carbaldehyde derivative, valuable precursors for generating sulfur-containing intermediates that are otherwise difficult to access.

Reactions at the Formyl Moiety (C-4 Carbaldehyde)

The carbaldehyde group at the C-4 position is a key functional handle that allows for a wide array of subsequent chemical modifications, including condensation reactions and strategic elaborations for building more complex molecular architectures.

The formyl group of this compound readily undergoes condensation and nucleophilic addition reactions with various nitrogen-based nucleophiles. rsc.org Its reaction with alkyl and aryl amines in an alcohol solution does not result in a simple Schiff base but leads to a ring transformation, yielding 1,2,3-triazole-4-thiocarboxamides. rsc.org Similarly, reactions with hydrazine and N-aminomorpholine furnish the corresponding 1,2,3-triazole-4-thiohydrazides. rsc.org

However, not all reactions with nitrogen nucleophiles lead to rearrangement. When treated with phenylhydrazine or hydroxylamine, the aldehyde forms the expected unrearranged phenylhydrazone and oxime products, respectively. rsc.org These derivatives, however, can subsequently transform into 1,2,3-triazole-4-carboxylic acids upon storage in dimethyl sulfoxide. rsc.org A common strategy for modifying aldehydes involves condensation with thiosemicarbazide (B42300) to form thiosemicarbazone derivatives, which serve as intermediates for synthesizing other heterocyclic systems. chemmethod.com

Table 2: Reactions of this compound with N-Nucleophiles rsc.org
ReactantProduct TypeProduct Structure
Alkyl/Aryl AminesRing Transformation1,2,3-Triazole-4-thiocarboxamides
Hydrazine / N-AminomorpholineRing Transformation1,2,3-Triazole-4-thiohydrazides
PhenylhydrazineCondensation (Unrearranged)This compound phenylhydrazone
HydroxylamineCondensation (Unrearranged)This compound oxime

The aldehyde functionality is not just a site for simple derivatization but also a strategic point for initiating complex cyclization cascades. The carbaldehyde can be used as an anchor point in multicomponent reactions to construct elaborate molecular frameworks. For example, a related 1,2,3-thiadiazole-5-carbaldehyde (B3417176) has been shown to participate in the Ugi four-component reaction (U-4CR). mdpi.com In this process, the aldehyde reacts with an amine, an isocyanide, and a carboxylic acid component (or its equivalent) in a single step to generate a complex product, such as a tetrazole-containing 1,2,3-thiadiazole derivative. mdpi.com

Furthermore, the initial condensation products derived from the aldehyde can serve as precursors for subsequent cyclizations. Thiosemicarbazones, formed from the reaction of the aldehyde with thiosemicarbazide, are versatile intermediates that can be cyclized under various conditions to afford new thiadiazole or triazole rings attached to the parent scaffold. chemmethod.com This two-step sequence of condensation followed by cyclization is a powerful strategy for building fused or linked heterocyclic systems.

Reactivity of the C-5 Chloro Substituent

The chlorine atom at the C-5 position of the thiadiazole ring is another site of significant reactivity, primarily serving as a leaving group in nucleophilic substitution reactions.

The carbon atoms of the thiadiazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. nih.gov This electronic property activates the C-5 chloro substituent, making it susceptible to displacement by nucleophiles. nih.gov Halogenated thiadiazoles are recognized as important synthetic intermediates because the halogen can be readily substituted. nih.gov

This reactivity has been exploited to prepare a variety of fused heterocyclic systems. A new synthetic approach has been developed for the one-pot preparation of fused 1,2,3-thiadiazoles starting from 5-chloro-substituted derivatives. rsc.org This method involves an initial C-nucleophilic substitution at the C-5 position, followed by a subsequent intramolecular cyclization to yield fused pyridones and pyranones. rsc.org This pathway underscores the utility of the C-5 chloro group as a synthetic linchpin for constructing complex, polycyclic molecules built upon the 1,2,3-thiadiazole core.

Role of the Chlorine Atom in Facilitating Ring Transformations

The chlorine atom at the C5 position of this compound is pivotal in directing the course of its reactions, particularly in facilitating ring transformations. This substituent significantly influences the electronic properties of the thiadiazole ring, making the C5 carbon atom highly susceptible to nucleophilic attack. rsc.orgnih.gov This reactivity is central to the transformation of the 1,2,3-thiadiazole ring into other heterocyclic systems, most notably 1,2,3-triazoles. rsc.org

The reaction of this compound with various primary and secondary amines, as well as hydrazines, serves as a key example of this chlorine-facilitated ring transformation. rsc.org The process is initiated by a nucleophilic attack of the amine or hydrazine on the C5 carbon, leading to the displacement of the chloride ion. This step is followed by a series of rearrangements, ultimately resulting in the formation of a more stable 1,2,3-triazole ring.

The proposed mechanism for this transformation begins with the initial nucleophilic substitution at the C5 position. The subsequent steps involve a ring-opening of the thiadiazole, followed by recyclization that incorporates the attacking nitrogen nucleophile into the newly formed triazole ring. The presence of the electron-withdrawing aldehyde group at the C4 position also plays a role in modulating the reactivity of the thiadiazole ring system.

A systematic study of the reaction of this compound with a range of amines and hydrazines has demonstrated the versatility of this ring transformation. The outcomes of these reactions, including the specific nucleophiles used and the resulting 1,2,3-triazole products, are detailed in the following table.

Ring Transformation of this compound with Amines and Hydrazines

Nucleophile Product
Alkyl and Aryl Amines 1,2,3-Triazole-4-thiocarboxamides
Hydrazine 1,2,3-Triazole-4-thiohydrazides
N-Aminomorpholine 1,2,3-Triazole-4-thiohydrazides

Data sourced from L'Abbé et al., 1991 rsc.org

In the case of reactions with phenylhydrazine and hydroxylamine, the initial products are the unrearranged hydrazone and oxime, respectively. However, upon standing in dimethyl sulphoxide, these intermediates also undergo transformation to the corresponding 1,2,3-triazole-4-carboxylic acids. rsc.org This observation further underscores the inherent tendency of the 5-substituted-1,2,3-thiadiazole ring system to rearrange into the thermodynamically more stable 1,2,3-triazole framework, a process critically enabled by the displacement of the C5 chlorine atom.

Mechanistic Elucidation of Reactions Involving 5 Chloro 1,2,3 Thiadiazole 4 Carbaldehyde

Investigation of Ring Transformation Mechanisms

The ring transformation of 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde, particularly in its reactions with nucleophiles like amines, is a key feature of its chemistry. rsc.org This process involves the conversion of the 1,2,3-thiadiazole (B1210528) ring into a more stable 1,2,3-triazole system. The elucidation of this mechanism involves understanding the sequence of bond-breaking and bond-forming events, as well as the transient species that facilitate the transformation.

Proposed Reaction Intermediates and Transition States

The reaction of this compound with various alkyl and aryl amines results in the formation of 1,2,3-triazole-4-thiocarboxamides. rsc.org The mechanism for this significant ring transformation is believed to proceed through several key steps and reactive intermediates.

A plausible mechanistic pathway begins with the initial reaction between the amine and the carbaldehyde group to form a Schiff base (imine). Following this, an intramolecular nucleophilic attack by the amine nitrogen onto the C5 carbon of the thiadiazole ring is proposed. The chlorine atom at this position acts as a leaving group, facilitating this attack. This step leads to the opening of the 1,2,3-thiadiazole ring.

This ring-opening event is hypothesized to generate a transient, acyclic diazo-containing intermediate, akin to an α-diazothioketone . The general principle of 1,2,3-thiadiazole rings breaking down to release nitrogen and form reactive species is well-documented, often as a precursor to thioketenes. e-bookshelf.de In this context, the ring opens to form a linear diazo compound which is primed for recyclization. The subsequent step involves an intramolecular cyclization where the terminal nitrogen of the diazo group attacks the electrophilic carbon of the thioamide. This re-closure, followed by tautomerization, leads to the formation of the aromatic 1,2,3-triazole ring. This type of rearrangement, where one heterocycle transforms into another, shares characteristics with the Cornforth rearrangement. mdpi.com While azocompounds are not typically cited as direct intermediates in this specific transformation, the formation of the diazo intermediate is a critical step in the proposed pathway.

Kinetic Studies and Reaction Pathway Analysis

Detailed kinetic studies specifically quantifying the reaction rates and activation energies for the ring transformation of this compound are not extensively available in the reviewed literature. However, a qualitative analysis of the reaction pathway can be constructed based on the proposed mechanism.

The reaction pathway can be summarized as a sequence of discrete chemical events:

Schiff Base Formation: A rapid and reversible condensation reaction between the aldehyde and the amine.

Intramolecular Nucleophilic Attack: The rate-determining step, involving the attack of the imine nitrogen on the C5 position of the thiadiazole ring.

Ring Opening: Cleavage of the thiadiazole ring to form the open-chain diazo intermediate.

Recyclization (Ring Closure): A rapid intramolecular reaction to form the five-membered triazole ring.

Aromatization: Deprotonation to yield the final, stable 1,2,3-triazole product.

Influence of Reaction Conditions (Solvent, Temperature, Catalysis) on Mechanistic Outcomes

The conditions under which the reaction is performed have a profound impact on the outcome of the transformation of this compound.

Solvent: The choice of solvent is critical. The ring transformation reaction with alkyl and aryl amines is typically carried out in an alcohol solution. rsc.org However, the solvent can determine whether a reaction or rearrangement occurs. For example, when this compound reacts with phenylhydrazine (B124118) or hydroxylamine (B1172632), the initial unrearranged products are formed. These products are stable but can be induced to transform into their corresponding 1,2,3-triazole-4-carboxylic acids upon storage in a polar aprotic solvent like dimethyl sulphoxide (DMSO). rsc.org This highlights the role of the solvent in facilitating the final rearrangement steps, possibly by stabilizing charged intermediates or transition states.

Temperature: While specific temperature studies for this compound are not detailed, heterocyclic rearrangements often require thermal energy to overcome the activation barrier, particularly for the initial ring-opening step. Reactions are often conducted under reflux conditions to ensure sufficient energy for the transformation to proceed at a reasonable rate.

Catalysis: DFT calculations on analogous rearrangements suggest that such transformations can be catalyzed by acids. researchgate.net Acid catalysis could proceed by protonating the nitrogen or sulfur atoms in the thiadiazole ring, increasing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack. Conversely, base-catalyzed pathways are also common in related Dimroth rearrangements. researchgate.net

The following table summarizes the observed outcomes based on different reactants and conditions as reported in the literature. rsc.org

ReactantSolventOutcome
Alkyl/Aryl AminesAlcoholDirect formation of 1,2,3-Triazole-4-thiocarboxamides
Hydrazine (B178648)AlcoholDirect formation of 1,2,3-Triazole-4-thiohydrazide
N-AminomorpholineAlcoholDirect formation of 1,2,3-Triazole-4-thiohydrazide
PhenylhydrazineAlcoholForms unrearranged product
Phenylhydrazine ProductDimethyl SulphoxideTransforms into 1,2,3-Triazole-4-carboxylic acid
HydroxylamineAlcoholForms unrearranged product
Hydroxylamine ProductDimethyl SulphoxideTransforms into 1,2,3-Triazole-4-carboxylic acid

Computational Chemistry and Quantum Mechanical Insights

While specific computational studies on this compound are limited, the application of quantum mechanical methods to related thiadiazole systems provides a robust framework for understanding its reactivity and mechanistic pathways.

Theoretical Modeling of Reaction Mechanisms and Energy Profiles

Density Functional Theory (DFT) is a powerful tool for modeling the reaction mechanisms of heterocyclic compounds. researchgate.netacs.org For the ring transformation of this compound, DFT calculations could be employed to map the entire potential energy surface of the reaction.

This theoretical modeling would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, proposed intermediates (e.g., Schiff base, α-diazothioketone), transition states, and the final 1,2,3-triazole product.

Energy Profile Calculation: Determining the relative energies of each species along the reaction coordinate. This would allow for the calculation of activation barriers for each step, helping to identify the rate-determining step and validate the proposed mechanistic pathway.

Catalyst Effect Modeling: The influence of acid or base catalysts could be modeled by including the catalytic species in the calculations to see how they lower the energy of key transition states. researchgate.net Such computational studies can confirm the favorability of the transformation from the less stable thiadiazole to the more stable triazole ring.

Analysis of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations can provide deep insights into the intrinsic electronic properties of this compound, which govern its chemical reactivity. acs.orgsemanticscholar.org

Electron Density and Electrostatic Potential: Analysis of the calculated electron distribution would reveal the most electron-deficient and electron-rich regions of the molecule. The carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are known to have low electron density due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. nih.gov It is highly probable that similar calculations for this compound would show a significant partial positive charge on the C5 carbon, confirming it as the site for the initial intramolecular nucleophilic attack that triggers the ring transformation.

Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial reactivity descriptors. The LUMO distribution would likely be concentrated around the C4-C5 region of the thiadiazole ring and the carbaldehyde group, indicating these as the primary sites for accepting electrons from a nucleophile. The energy gap between the HOMO and LUMO would provide a measure of the molecule's kinetic stability and chemical reactivity. Theoretical studies on related thiadiazoles use these parameters to predict and understand their behavior. researchgate.net

By applying these computational tools, a detailed, quantitative understanding of the factors driving the ring transformation of this compound can be achieved, complementing experimental observations.

Spectroscopic and Crystallographic Contributions to Mechanistic Understanding

Spectroscopic and crystallographic methods are the cornerstones of mechanistic chemistry, providing direct evidence for the structural changes that occur during a chemical reaction. These techniques allow for the identification of transient intermediates, the characterization of stable products, and a deeper understanding of the electronic and steric factors that govern reaction outcomes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. Advanced NMR experiments, including two-dimensional techniques such as HMQC and HMBC, are instrumental in assigning the complex spectra of heterocyclic compounds and their reaction intermediates.

In the context of reactions involving thiadiazole derivatives, NMR is crucial for tracking the conversion of reactants to products and for identifying any observable intermediates. For instance, in the synthesis of various 1,3,4-thiadiazole derivatives, ¹H and ¹³C NMR spectroscopy are routinely used to confirm the structures of the final products. The chemical shifts of protons and carbons in the thiadiazole ring and its substituents provide a unique fingerprint for the molecule. For example, in a series of novel 1,3,4-thiadiazole compounds, the protons of the secondary amine were observed between δ 8.40 and 11.28 ppm, while the carbon atoms of the thiadiazole ring appeared in the range of 159.56–169.01 ppm.

While specific NMR data for intermediates in reactions of this compound is not available, one can infer the types of changes that would be monitored. For example, upon reaction of the aldehyde group, a significant upfield shift of the aldehyde proton signal (typically around 10 ppm) and the aldehydic carbon signal (around 180-200 ppm) would be expected. The formation of new signals corresponding to the reaction product would be simultaneously observed, allowing for the kinetics of the reaction to be followed.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Substituted Thiadiazole Derivatives

Proton TypeRepresentative Chemical Shift (δ, ppm)
Aromatic Protons7.23 - 8.27
Secondary Amine (N-H)8.40 - 11.28
Alkenic Protons6.96 - 7.22

Note: Data is based on analogous 1,3,4-thiadiazole compounds and serves as an illustrative example.

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Substituted Thiadiazole Derivatives

Carbon TypeRepresentative Chemical Shift (δ, ppm)
Thiadiazole Ring Carbons159.56 - 169.01
Aromatic Carbons119.8 - 157.4
Aldehydic Carbon~180 - 200 (inferred)

Note: Data is based on analogous 1,3,4-thiadiazole compounds and serves as an illustrative example.

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid. This technique is invaluable for confirming the constitution and stereochemistry of reaction products and, in favorable cases, for isolating and characterizing stable intermediates.

For thiadiazole-based compounds, single-crystal X-ray diffraction has been used to definitively establish the molecular structure of novel derivatives. For example, the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one provided the first structural proof for this class of compounds. Such studies reveal critical information about bond lengths, bond angles, and intermolecular interactions, which can help to rationalize the observed reactivity and reaction mechanisms.

Although a crystal structure for this compound or its direct reaction intermediates is not reported, crystallographic analysis of related compounds provides a framework for understanding its structural features. The planarity of the thiadiazole ring, the electronic effects of the chloro and carbaldehyde substituents, and potential intermolecular interactions would all be elucidated through such an analysis.

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It is particularly useful for identifying reaction products and, with advanced techniques like electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), for detecting and characterizing transient intermediates and fragmentation pathways.

The fragmentation patterns of thiadiazole derivatives in mass spectrometry can offer clues about their structure and stability. A common fragmentation pathway for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂). rsc.org This process can be a key diagnostic feature in identifying these compounds. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of ions, further aiding in the identification of unknown species.

In the context of mechanistic studies, ESI-MS can be used to monitor reactions in real-time, allowing for the detection of short-lived intermediates that may not be observable by NMR. For instance, studies on isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles have utilized ESI-HRMS to differentiate between isomers and to study their gas-phase rearrangements. nih.gov The main fragmentation pathway for both isomers often involves the loss of a sulfonylalkyl moiety. nih.gov Further fragmentation in MS³ experiments can reveal both similarities and differences in the breakdown of the heterocyclic core. nih.gov

Table 3: Common Fragmentation Pathways of 1,2,3-Thiadiazole Derivatives in Mass Spectrometry

Precursor IonKey Fragment IonNeutral Loss
[M+H]⁺[M+H-N₂]⁺N₂
[M+H]⁺[M+H-RSO₂]⁺RSO₂

Note: This table represents common fragmentation patterns observed for 1,2,3-thiadiazole derivatives and is intended to be illustrative.

By applying these powerful analytical techniques, a comprehensive picture of the reaction mechanisms involving this compound can be developed, even in the absence of extensive literature on this specific compound. The insights gained from studies of analogous systems provide a solid foundation for predicting its reactivity and for designing experiments to probe its mechanistic pathways.

Strategic Applications of 5 Chloro 1,2,3 Thiadiazole 4 Carbaldehyde As a Versatile Synthon

Synthesis of Diverse Heterocyclic Frameworks

The inherent reactivity of the 1,2,3-thiadiazole (B1210528) ring, combined with the functional handles of the aldehyde and chloro substituents, makes 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde an exceptional precursor for synthesizing a variety of other heterocyclic systems.

A notable application of this compound is its ability to undergo a ring transformation reaction to produce substituted 1,2,3-triazoles. This process leverages the reactivity of the aldehyde group and the inherent instability of the thiadiazole ring. rsc.org

When this compound is treated with various primary amines, such as alkyl- and aryl-amines, in an alcohol solution, it rearranges to form 1,2,3-triazole-4-thiocarboxamides. rsc.org The reaction proceeds through an initial condensation of the amine with the aldehyde to form an imine, which then triggers a cascade of intramolecular reactions leading to the cleavage of the thiadiazole and reformation into the more stable triazole ring.

Similarly, reactions with hydrazine (B178648) derivatives yield corresponding 1,2,3-triazole-4-thiohydrazides. For instance, hydrazine and N-aminomorpholine react to furnish these triazole thiohydrazides directly. rsc.org However, the reaction with phenylhydrazine (B124118) and hydroxylamine (B1172632) initially yields unrearranged products, which subsequently transform into 1,2,3-triazole-4-carboxylic acids upon storage in dimethyl sulphoxide (DMSO). rsc.org This unique reactivity underscores its value as a synthon for accessing diverse triazole scaffolds from a single starting material.

Table 1: Synthesis of 1,2,3-Triazole Derivatives from this compound rsc.org
ReactantResulting Triazole Product
Alkyl/Aryl Amines1,2,3-Triazole-4-thiocarboxamides
Hydrazine1,2,3-Triazole-4-thiohydrazide
N-Aminomorpholine1,2,3-Triazole-4-thiohydrazide
Phenylhydrazine (in DMSO)1,2,3-Triazole-4-carboxylic acid
Hydroxylamine (in DMSO)1,2,3-Triazole-4-carboxylic acid

Beyond triazoles, the 1,2,3-thiadiazole core of the title compound serves as a precursor for other sulfur-containing heterocycles, most notably thiophenes. This is achieved through a rhodium-catalyzed transannulation reaction, a powerful method for constructing highly substituted thiophenes. nih.govresearchgate.net

In this reaction, the 1,2,3-thiadiazole is treated with an alkyne in the presence of a rhodium catalyst. The thiadiazole undergoes denitrogenation (loss of N₂) to generate a reactive rhodium thiavinyl carbene intermediate. nih.govsemanticscholar.org This intermediate then reacts with the alkyne in a cycloaddition process to form the thiophene (B33073) ring. The modularity of this reaction allows for the synthesis of a wide array of thiophenes with varying substitution patterns, dictated by the substituents on the starting thiadiazole and the alkyne coupling partner. nih.gov A similar reaction with alkenes can produce dihydrothiophenes, which can be subsequently oxidized to thiophenes in a one-pot procedure. nih.gov

Table 2: Potential Thiophene Scaffolds from this compound via Rh-Catalyzed Transannulation
Alkyne Reactant (R¹-C≡C-R²)Potential Thiophene Product Structure
Terminal Alkyne (e.g., Phenylacetylene)Substituted 2-Formyl-3-chloro-5-phenylthiophene
Internal Alkyne (e.g., Diphenylacetylene)Substituted 2-Formyl-3-chloro-4,5-diphenylthiophene
Ester-Substituted Alkyne (e.g., Ethyl propiolate)Substituted Thiophene-dicarboxylate precursor

Integration into Multi-Component and Cascade Reactions

The transformation of this compound into 1,2,3-triazoles is a prime example of its utility in cascade reactions. A cascade reaction, also known as a domino or tandem reaction, involves two or more sequential bond-forming transformations within a single synthetic operation, where the subsequent reaction is a consequence of the functionality formed in the previous step.

The proposed mechanism for the triazole formation begins with the reaction between the aldehyde group of the thiadiazole and a primary amine, which forms an imine intermediate. This is followed by an intramolecular nucleophilic attack from the amine's nitrogen onto the sulfur atom of the thiadiazole ring. This attack initiates the cleavage of the weak N-S bond of the 1,2,3-thiadiazole ring. The resulting open-chain intermediate then undergoes rearrangement and cyclization, ultimately expelling a sulfur-containing fragment to form the thermodynamically stable aromatic 1,2,3-triazole ring. rsc.org This elegant cascade efficiently constructs a new heterocyclic core in a single pot, highlighting the sophisticated reactivity of the synthon.

Comparison of its Synthon Utility with Related Thiadiazole Derivatives

The synthetic utility of this compound is best understood when compared to related heterocyclic synthons. Its reactivity is largely defined by the unique combination of the unstable 1,2,3-thiadiazole isomer and the specific placement of its chloro and aldehyde functional groups.

Comparison with Other Thiadiazole Isomers: Thiadiazoles exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole (B1197879). isres.orgnih.gov The 1,2,4- and 1,3,4-isomers are generally more aromatic and stable. isres.org Aldehyde derivatives of these more stable isomers typically undergo standard aldehyde chemistry (e.g., condensation, oxidation, reduction) without the participation of the heterocyclic ring. The 1,2,3-isomer, however, is prone to ring-cleavage and rearrangement reactions, such as the denitrogenation seen in thiophene synthesis and the ring transformation to triazoles. rsc.orgnih.gov This makes this compound a source of reactive intermediates in a way that its more stable isomeric counterparts are not.

Role of Substituents: The chloro and aldehyde groups are not merely passive substituents; they are critical to the synthon's utility. The C4-aldehyde is essential for initiating the cascade reaction that leads to triazoles by first forming an imine. rsc.org The C5-chloro group activates the ring, making it more susceptible to nucleophilic attack, which is a key step in the ring-transformation pathway. In contrast, a non-chlorinated 1,2,3-thiadiazole-4-carbaldehyde (B1301801) would be significantly less reactive in this specific transformation.

Comparison with Other Chloro-Aldehyde Heterocycles: Other synthons like 4-chlorothiazole-5-carbaldehydes are also valuable precursors for building larger heterocyclic systems. researchgate.net However, the thiazole (B1198619) ring is significantly more stable than the 1,2,3-thiadiazole ring and does not readily undergo ring-transformation or denitrogenation reactions under similar conditions. While the thiazole derivative is a workhorse for extending molecular scaffolds, the 1,2,3-thiadiazole derivative offers unique and unconventional pathways to entirely new heterocyclic cores, demonstrating its distinct and strategic value in diversity-oriented synthesis.

Advanced Research Directions and Emerging Areas

Development of Novel Catalytic Transformations

The development of catalytic methods to functionalize 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde is a primary frontier. The 1,2,3-thiadiazole (B1210528) core is a stable entity that can be activated under specific catalytic conditions to undergo productive denitrogenation, releasing molecular nitrogen and generating highly reactive intermediates. mq.edu.au

Transition-metal-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles has become a powerful strategy for constructing diverse heterocyclic scaffolds since 2016. mq.edu.au Among these methods, rhodium-catalyzed reactions are particularly prominent. mq.edu.au This process typically involves the rhodium catalyst promoting the extrusion of dinitrogen from the thiadiazole ring, leading to the formation of a rhodium thiavinyl carbene intermediate. mq.edu.au This reactive species can then engage in annulation reactions with various coupling partners, such as alkynes, to yield highly substituted thiophenes. mq.edu.au

While this specific transformation has not been extensively documented for this compound, the established rhodium-catalyzed methodology presents a significant opportunity for future research. mq.edu.aumq.edu.au The presence of the aldehyde and chloro-substituents could influence the reactivity and selectivity of such annulations, potentially leading to novel and complex thiophene (B33073) derivatives.

Beyond rhodium, other metal-mediated transformations are being investigated. The aldehyde functional group on the thiadiazole ring is a prime site for further chemical modification. cymitquimica.com For instance, metal complexes can be synthesized through the condensation of 1,2,3-thiadiazole carbohydrazide (B1668358) derivatives with various aldehydes, indicating the potential for creating complex organometallic structures. researchgate.netmdpi.com

Organocatalysis also presents a promising, metal-free avenue for transformations. nih.gov Research has shown that this compound undergoes a fascinating ring transformation when treated with amines, hydrazines, and hydroxylamine (B1172632). rsc.org This reaction, which proceeds without a metal catalyst, converts the thiadiazole ring into a 1,2,3-triazole ring. rsc.org For example, reaction with alkyl- and aryl-amines in an alcohol solution yields 1,2,3-triazole-4-thiocarboxamides. rsc.org This transformation highlights the inherent reactivity of the thiadiazole ring system and opens avenues for organocatalytic approaches to synthesize novel triazole derivatives. nih.gov

Exploration of Chemo-, Regio-, and Stereoselectivity in Transformations

Understanding and controlling selectivity is crucial for the synthetic utility of this compound. The molecule possesses multiple reactive sites, and directing reactions to a specific site is a key challenge.

The ring transformation reaction with amines and related nucleophiles provides a clear example of chemoselectivity and regioselectivity. rsc.org When this compound reacts with primary amines, the nucleophile preferentially attacks the thiadiazole ring, leading to its rearrangement into a 1,2,3-triazole. rsc.org However, the outcome can be different with other nucleophiles. Phenylhydrazine (B124118) and hydroxylamine initially yield unrearranged phenylhydrazone and oxime products, respectively, demonstrating that the aldehyde can react while leaving the thiadiazole ring intact under certain conditions. rsc.org These unrearranged products can subsequently transform into 1,2,3-triazole-4-carboxylic acids upon storage in dimethyl sulfoxide (B87167), indicating a delayed ring transformation. rsc.org This differential reactivity underscores the potential for selectively targeting either the aldehyde group or the ring system by carefully choosing reagents and conditions.

Future Prospects in Synthetic Organic Chemistry

The unique reactivity profile of this compound makes it a valuable target for future synthetic innovations.

Future work will likely focus on designing new multi-step pathways that exploit the compound's dual reactivity. One could envision a synthetic sequence where the aldehyde is first transformed into a more complex functional group, followed by a catalytic denitrogenation or a nucleophile-induced ring transformation to build intricate molecular frameworks. The ability of the 1,2,3-thiadiazole ring to serve as a precursor to reactive intermediates like rhodium carbenes or alkynethiolates offers significant potential for discovering novel cycloaddition or annulation cascades. mq.edu.aumq.edu.au

The application of high-throughput experimentation (HTE) and automation could dramatically accelerate the discovery of new reactions for this compound. These technologies allow for the rapid screening of a vast array of catalysts, solvents, and reaction partners in parallel. By employing HTE, researchers could efficiently map the reaction landscape of this compound, identifying optimal conditions for known transformations and uncovering entirely new reaction pathways. For example, an automated platform could screen a library of transition metal catalysts and ligands for the denitrogenative annulation reaction or test a variety of organocatalysts for novel ring-opening or ring-transformation reactions. This data-rich approach would not only speed up discovery but also provide deeper insights into the factors governing reactivity and selectivity.

Q & A

Q. What are the established synthetic routes for 5-chloro-1,2,3-thiadiazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is synthesized via Vilsmeier–Haack formylation of 5-chloro-1,2,3-thiadiazole derivatives, where dimethylformamide (DMF) acts as both solvent and formylating agent in the presence of phosphoryl chloride (POCl₃). Key parameters for optimization include:

  • Temperature control (typically 0–5°C during reagent addition, followed by gradual warming to 60–80°C).
  • Stoichiometric ratios of DMF to POCl₃ (1:1.2 molar ratio recommended).
  • Workup procedures to isolate the aldehyde via neutralization and recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the thiadiazole ring protons resonate between δ 7.5–8.5 ppm. Carbon signals for the aldehyde group are observed at δ 190–195 ppm .
  • IR Spectroscopy : A strong carbonyl stretch (C=O) at 1680–1700 cm⁻¹ confirms the aldehyde functionality .
  • Mass Spectrometry (EI-MS) : The molecular ion peak [M⁺] at m/z 176 (calculated for C₃HClN₂OS) is diagnostic .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat.
  • Ventilation : Perform reactions in a fume hood due to potential release of HCl gas during synthesis.
  • Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational methods aid in predicting reactivity or stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Predict electrophilic/nucleophilic sites (e.g., aldehyde carbon vs. thiadiazole sulfur).
  • Model stability under varying pH or solvent conditions.
  • Validate experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

  • Mechanistic Analysis : Trace byproducts (e.g., dimerization products) may arise from prolonged reaction times or excess POCl₃. Use TLC or HPLC to monitor reaction progress .
  • Temperature Gradients : Lower temperatures (e.g., 40°C) reduce side reactions but may slow formylation. Optimize via controlled heating ramps .

Q. How is this compound utilized in heterocyclic ring transformations?

The compound serves as a precursor for 1,2,3-triazole derivatives via base-catalyzed isomerization. For example:

  • Treatment with aqueous ammonia at 80°C converts the thiadiazole ring to a triazole, yielding 1H-1,2,3-triazole-4-carbothioamide (85% yield) .

Q. What challenges arise in crystallographic studies of derivatives, and how are they addressed?

  • Crystal Twinning : Common in thiadiazole derivatives due to planar geometry. Use SHELXL for refinement, applying TWIN/BASF commands to model twinned domains .
  • Weak Diffraction : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves accuracy for low-symmetry crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.